molecular formula C23H31NO B12373559 Icmt-IN-41

Icmt-IN-41

Cat. No.: B12373559
M. Wt: 337.5 g/mol
InChI Key: GFBPGVKTFGUQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-41, also known as compound 20, is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme is crucial for the post-translational modification of several proteins, including small GTPases, which play significant roles in cell signaling and proliferation. This compound has demonstrated an IC50 value of 0.069 μM, making it a highly effective inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-41 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are detailed in the literature, but generally, it involves multiple steps of organic synthesis, including the use of various reagents and catalysts .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis would likely involve scaling up the laboratory procedures, ensuring purity and consistency through rigorous quality control measures.

Scientific Research Applications

Icmt-IN-41 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been shown to inhibit the proliferation of certain cancer cells by targeting ICMT, which is involved in the post-translational modification of proteins like Ras . This makes it a valuable tool in cancer research, especially for studying the mechanisms of cell signaling and proliferation.

In addition to cancer research, this compound is used to study the role of ICMT in various cellular processes, including protein localization and stability . Its ability to inhibit ICMT makes it a potential candidate for developing new therapeutic agents targeting diseases associated with dysregulated protein prenylation.

Mechanism of Action

Icmt-IN-41 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the final step in the post-translational modification of several proteins, including small GTPases like Ras . By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cell signaling and proliferation .

The molecular targets of this compound include the CAAX motif-containing proteins, which require carboxyl methylation for their activity . The inhibition of ICMT by this compound leads to the accumulation of unmethylated proteins, which are unable to function correctly, thereby exerting its biological effects.

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3,4-dimethylaniline

InChI

InChI=1S/C23H31NO/c1-18-10-11-21(16-19(18)2)24-14-12-23(20-8-6-5-7-9-20)13-15-25-22(3,4)17-23/h5-11,16,24H,12-15,17H2,1-4H3

InChI Key

GFBPGVKTFGUQFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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